molecular formula C4H6O B123998 Cyclobutanone CAS No. 1191-95-3

Cyclobutanone

Cat. No. B123998
Key on ui cas rn: 1191-95-3
M. Wt: 70.09 g/mol
InChI Key: SHQSVMDWKBRBGB-UHFFFAOYSA-N
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Patent
US07091231B2

Procedure details

n-Butyllithium (1.2 mL 1.92 mmol, 1.6 M/hexanes) was added to a −78° C. solution of 1,4-dibromobenzene (489 mg, 2.07 mmol) in THF (4.2 mL). After 30 min., a solution of cyclobutanone (141 mg, 2.01 mmol) in 1 mL THF was added by cannula, rinsing with 0.5 mL THF. The reaction was allowed to warm to room temperature and after 2 h, saturated NH4Cl solution was added. The resulting mixture was extracted with ethyl acetate (3×30 mL) and the combined ethyl acetate solution was washed with brine. The solution was then dried (Na2SO4), filtered and evaporated. Purification by flash chromatography on silica gel (5%→10% ethyl acetate/hexanes) gave 3-1 (235 mg, 54%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
489 mg
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
141 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Yield
54%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][CH:8]=1.[C:14]1(=[O:18])[CH2:17][CH2:16][CH2:15]1>C1COCC1>[Br:13][C:10]1[CH:11]=[CH:12][C:7]([C:14]2([OH:18])[CH2:17][CH2:16][CH2:15]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
489 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
4.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
141 mg
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsing with 0.5 mL THF
ADDITION
Type
ADDITION
Details
saturated NH4Cl solution was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
the combined ethyl acetate solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (5%→10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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